(S)-tert-butyl 2-(2-cyanopyrrolidin-1-yl)-2-oxoethylcarbamate

Description

Overview of (S)-tert-butyl 2-(2-cyanopyrrolidin-1-yl)-2-oxoethylcarbamate

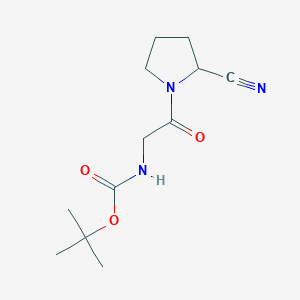

(S)-tert-Butyl 2-(2-cyanopyrrolidin-1-yl)-2-oxoethylcarbamate is a chiral carbamate derivative characterized by a pyrrolidine ring substituted with a cyano group and a tert-butyl carbamate moiety. Its molecular formula is $$ \text{C}{12}\text{H}{19}\text{N}{3}\text{O}{3} $$, with a molecular weight of 253.30 g/mol. The compound’s structure integrates three key functional groups:

- A tert-butyl carbamate group, which enhances metabolic stability and modulates intermolecular interactions.

- A 2-cyanopyrrolidine ring, contributing to stereochemical complexity and biological activity.

- A ketoethyl linker , enabling structural flexibility and participation in hydrogen bonding.

The compound’s stereochemistry, particularly the (S)-configuration at the pyrrolidine ring, is critical for its interactions with enzymatic targets, such as dipeptidyl peptidase-4 (DPP-4). Table 1 summarizes its key molecular properties.

Table 1. Molecular properties of (S)-tert-butyl 2-(2-cyanopyrrolidin-1-yl)-2-oxoethylcarbamate

| Property | Value |

|---|---|

| Molecular formula | $$ \text{C}{12}\text{H}{19}\text{N}{3}\text{O}{3} $$ |

| Molecular weight | 253.30 g/mol |

| CAS number | 952023-06-2 |

| Key functional groups | tert-butyl carbamate, 2-cyanopyrrolidine, ketoethyl |

Historical Context and Discovery

The compound emerged as a key intermediate in the synthesis of anagliptin, a DPP-4 inhibitor approved in Japan in 2012 for type 2 diabetes treatment. Early synthetic routes were reported in patents filed between 2014 and 2016, which detailed its preparation via condensation reactions involving L-proline derivatives. For example, one method involves the reaction of Boc-protected glycine with (S)-pyrrolidine-2-carbonitrile under alkaline conditions, achieving yields exceeding 98%. The compound’s design reflects broader trends in medicinal chemistry to incorporate carbamates and cyanopyrrolidines for enhanced target binding and stability.

Relevance in Contemporary Chemical Research

(S)-tert-Butyl 2-(2-cyanopyrrolidin-1-yl)-2-oxoethylcarbamate is pivotal in two domains:

- Drug Development : As a precursor to anagliptin, it exemplifies the use of carbamates to improve pharmacokinetic properties. The tert-butyl group mitigates premature hydrolysis, while the cyano group enhances affinity for DPP-4’s catalytic site.

- Synthetic Methodology : Its synthesis leverages asymmetric catalysis and protecting-group strategies, offering insights into stereocontrolled carbamate formation. Recent studies also explore its utility in bioorthogonal reactions, where carbamate cleavage enables controlled drug release.

Scope and Objectives of the Review

This review focuses on:

- Synthesis pathways and reaction mechanisms.

- Structural and spectroscopic characterization.

- Applications in medicinal chemistry and drug design. Excluded are discussions of pharmacokinetics, dosage, and safety profiles, as these fall outside the compound’s chemical scope. By consolidating data from patents, journals, and chemical databases, this review aims to clarify the compound’s role in modern synthetic and pharmaceutical research.

Properties

IUPAC Name |

tert-butyl N-[2-(2-cyanopyrrolidin-1-yl)-2-oxoethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N3O3/c1-12(2,3)18-11(17)14-8-10(16)15-6-4-5-9(15)7-13/h9H,4-6,8H2,1-3H3,(H,14,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWUOIQQDTSKPJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(=O)N1CCCC1C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary target of (S)-tert-butyl 2-(2-cyanopyrrolidin-1-yl)-2-oxoethylcarbamate is the enzyme Dipeptidyl Peptidase-4 (DPP-4) . DPP-4 is a serine protease that plays a crucial role in glucose metabolism by deactivating the incretin hormone, which is responsible for insulin catabolism.

Mode of Action

This compound acts as a DPP-4 inhibitor . By inhibiting DPP-4, it prevents the breakdown of incretin hormones, thereby increasing their concentration. Incretin hormones are responsible for stimulating insulin secretion in response to meals. Therefore, by inhibiting DPP-4, this compound indirectly increases insulin levels, which helps to regulate blood glucose levels.

Biochemical Pathways

The inhibition of DPP-4 affects the incretin hormone pathway . Incretin hormones, such as GLP-1 and GIP, are released by the intestine in response to meals and stimulate insulin secretion from pancreatic beta cells. By preventing the degradation of these hormones, DPP-4 inhibitors prolong their action, leading to increased insulin secretion and decreased glucagon release. This results in a decrease in hepatic glucose production and an increase in glucose uptake by muscles and adipose tissue.

Pharmacokinetics

They are absorbed rapidly after oral administration and are primarily excreted unchanged in the urine.

Result of Action

The primary result of the action of (S)-tert-butyl 2-(2-cyanopyrrolidin-1-yl)-2-oxoethylcarbamate is the regulation of blood glucose levels . By inhibiting DPP-4 and thereby increasing the levels of incretin hormones, it promotes insulin secretion and inhibits glucagon release. This leads to a decrease in blood glucose levels, making it a potential therapeutic agent for the treatment of type 2 diabetes.

Action Environment

The efficacy and stability of this compound, like other DPP-4 inhibitors, can be influenced by various environmental factors. These may include the presence of other medications, the patient’s renal function (as DPP-4 inhibitors are primarily excreted in the urine), and individual patient characteristics such as age, body weight, and genetic factors

Biochemical Analysis

Biochemical Properties

(S)-tert-butyl 2-(2-cyanopyrrolidin-1-yl)-2-oxoethylcarbamate plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. One of the primary enzymes it interacts with is dipeptidyl peptidase-4 (DPP-4). DPP-4 is an enzyme that deactivates incretin hormones, which are responsible for insulin catabolism. By inhibiting DPP-4, (S)-tert-butyl 2-(2-cyanopyrrolidin-1-yl)-2-oxoethylcarbamate helps in maintaining higher levels of incretin hormones, thereby enhancing insulin secretion and reducing blood glucose levels. Additionally, this compound interacts with other proteins and biomolecules involved in pain modulation and immune response, further highlighting its diverse biochemical properties.

Cellular Effects

The effects of (S)-tert-butyl 2-(2-cyanopyrrolidin-1-yl)-2-oxoethylcarbamate on various cell types and cellular processes are profound. In pancreatic beta cells, this compound enhances insulin secretion by preventing the degradation of incretin hormones. This leads to improved glucose uptake and utilization by cells, thereby aiding in the management of diabetes mellitus. Furthermore, (S)-tert-butyl 2-(2-cyanopyrrolidin-1-yl)-2-oxoethylcarbamate influences cell signaling pathways, particularly those involved in glucose metabolism and insulin signaling. It also affects gene expression by modulating the transcription of genes related to insulin production and secretion.

Molecular Mechanism

At the molecular level, (S)-tert-butyl 2-(2-cyanopyrrolidin-1-yl)-2-oxoethylcarbamate exerts its effects primarily through the inhibition of dipeptidyl peptidase-4 (DPP-4). By binding to the active site of DPP-4, this compound prevents the enzyme from degrading incretin hormones such as glucagon-like peptide-1 (GLP-1) and gastric inhibitory polypeptide (GIP). This inhibition leads to prolonged activity of these hormones, resulting in enhanced insulin secretion and improved glycemic control. Additionally, (S)-tert-butyl 2-(2-cyanopyrrolidin-1-yl)-2-oxoethylcarbamate may interact with other enzymes and proteins involved in metabolic pathways, further contributing to its therapeutic effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (S)-tert-butyl 2-(2-cyanopyrrolidin-1-yl)-2-oxoethylcarbamate have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods. Long-term studies have shown that continuous exposure to this compound can lead to sustained improvements in insulin secretion and glucose metabolism in vitro.

Dosage Effects in Animal Models

The effects of (S)-tert-butyl 2-(2-cyanopyrrolidin-1-yl)-2-oxoethylcarbamate vary with different dosages in animal models. At lower doses, the compound effectively enhances insulin secretion and improves glucose tolerance without significant adverse effects. At higher doses, there may be potential toxic effects, including hypoglycemia and gastrointestinal disturbances. It is crucial to determine the optimal dosage that maximizes therapeutic benefits while minimizing adverse effects in animal models before considering clinical applications.

Metabolic Pathways

(S)-tert-butyl 2-(2-cyanopyrrolidin-1-yl)-2-oxoethylcarbamate is involved in several metabolic pathways, primarily through its interaction with dipeptidyl peptidase-4 (DPP-4). By inhibiting DPP-4, this compound affects the metabolism of incretin hormones, leading to enhanced insulin secretion and improved glucose homeostasis. Additionally, (S)-tert-butyl 2-(2-cyanopyrrolidin-1-yl)-2-oxoethylcarbamate may influence other metabolic pathways related to glucose and lipid metabolism, further contributing to its therapeutic potential.

Transport and Distribution

The transport and distribution of (S)-tert-butyl 2-(2-cyanopyrrolidin-1-yl)-2-oxoethylcarbamate within cells and tissues are facilitated by various transporters and binding proteins. The compound is rapidly absorbed and distributed to tissues expressing high levels of dipeptidyl peptidase-4 (DPP-4), such as the small intestine, kidney, and liver. The localization and accumulation of this compound in these tissues are crucial for its therapeutic effects, as it ensures targeted inhibition of DPP-4 and prolonged activity of incretin hormones.

Subcellular Localization

The subcellular localization of (S)-tert-butyl 2-(2-cyanopyrrolidin-1-yl)-2-oxoethylcarbamate is primarily within the cytoplasm, where it interacts with dipeptidyl peptidase-4 (DPP-4) and other enzymes involved in glucose metabolism. The compound may also localize to specific organelles, such as the endoplasmic reticulum and Golgi apparatus, where it can influence the processing and secretion of insulin. Understanding the subcellular localization of this compound is essential for elucidating its precise mechanism of action and optimizing its therapeutic potential.

Biological Activity

(S)-tert-butyl 2-(2-cyanopyrrolidin-1-yl)-2-oxoethylcarbamate is a complex organic compound with notable structural features that contribute to its biological activity. Its molecular formula is C12H19N3O3, and it has a molecular weight of 253.3 g/mol. This compound is characterized by the presence of a tert-butyl group, a cyanopyrrolidine moiety, and a carbamate functional group, making it an interesting candidate for various biological applications.

The compound's structure can be described as follows:

- Chemical Name : (S)-tert-butyl 2-(2-cyanopyrrolidin-1-yl)-2-oxoethylcarbamate

- CAS Number : 952023-06-2

- Molecular Weight : 253.3 g/mol

- Molecular Formula : C12H19N3O3

Biological Activity Overview

Research indicates that (S)-tert-butyl 2-(2-cyanopyrrolidin-1-yl)-2-oxoethylcarbamate exhibits significant biological activities, particularly in antimicrobial and cytotoxic domains. The compound's efficacy has been evaluated through various assays, including cytotoxicity tests on human liver cell lines and hemolysis assays.

Antimicrobial Activity

In studies focusing on antimicrobial properties, (S)-tert-butyl 2-(2-cyanopyrrolidin-1-yl)-2-oxoethylcarbamate demonstrated effectiveness against specific bacterial strains. For instance, it showed activity against hypersensitive strains of E. coli at concentrations ranging from 8 to 32 mg/mL, while no activity was noted against wild-type strains due to efflux pump activity .

Cytotoxicity Studies

Cytotoxicity assessments were performed using human liver cell lines (HepG2). The results indicated that the compound exhibited moderate cytotoxic effects, with IC50 values suggesting that the compound's safety margins need careful evaluation. The cytotoxicity was reported to be five-fold less potent than similar compounds, indicating a potential for therapeutic use with further optimization.

Table 1: Summary of Biological Activity Findings

The precise mechanism through which (S)-tert-butyl 2-(2-cyanopyrrolidin-1-yl)-2-oxoethylcarbamate exerts its biological effects remains under investigation. However, preliminary data suggest that it may interfere with bacterial enzyme systems, particularly those involved in cell wall synthesis or integrity.

Comparison with Similar Compounds

(S)-tert-butyl (2-(2-carbamoyl-4,4-difluoropyrrolidin-1-yl)-2-oxoethyl)carbamate (CAS: 1448440-48-9)

- Molecular Formula : C₁₂H₁₉F₂N₃O₄

- Key Differences : Incorporates a carbamoyl group and two fluorine atoms at the 4-position of the pyrrolidine ring.

- Impact : Fluorination enhances metabolic stability and bioavailability, while the carbamoyl group may improve hydrogen-bonding interactions with biological targets .

tert-Butyl{(1S)-1-[bis(4-fluorophenyl)methyl]-2-[(2S,4S)-2-cyano-4-fluoro-1-pyrrolidinyl]-2-oxoethylcarbamate

- Key Differences : Contains bis(4-fluorophenyl)methyl and 4-fluoro-pyrrolidine groups.

Hydrazino-Carbamate Derivatives with Antitubercular Activity

Several tert-butyl carbamate derivatives with hydrazino-benzylidene substituents (e.g., compounds 9l, 9m, 9n, 9o) exhibit structural similarities but differ in substituent groups :

| Compound ID | Substituent on Benzylidene | Yield (%) | Melting Point (°C) | Biological Activity |

|---|---|---|---|---|

| 9l | 3,4-dihydroxy | 85 | 138 | Antitubercular |

| 9m | 3,4-dimethoxy | 82 | 120 | Antitubercular |

| 9n | 2-hydroxy-4-methoxy | 84 | 182 | Antitubercular |

| 9o | 2-methoxy | 75 | 115 | Antitubercular |

Key Differences :

- Substituent Effects : Electron-donating groups (e.g., methoxy) and hydroxyl groups influence solubility and target binding. Higher melting points correlate with increased crystallinity and stability.

- Activity : These derivatives are optimized for antitubercular activity, unlike the target compound, which serves primarily as an intermediate .

Oxazolidine-Carbohydrazide Derivatives

Compounds 10a and 10b (e.g., (4S)-N’-[(3-cyanophenyl)methylidene]-2-oxo-oxazolidine-4-carbohydrazide) feature oxazolidine rings instead of pyrrolidine:

- Key Differences : Replacement of pyrrolidine with oxazolidine alters ring strain and hydrogen-bonding capacity.

- Impact : Reduced conformational flexibility but enhanced metabolic resistance, as observed in their moderate antitubercular activity .

Q & A

Q. What are the key considerations for synthesizing (S)-tert-butyl 2-(2-cyanopyrrolidin-1-yl)-2-oxoethylcarbamate with high enantiomeric purity?

Q. How can researchers characterize the stability of this compound under varying storage conditions?

Q. What strategies resolve contradictions in spectral data (e.g., NMR vs. HRMS) for structurally similar carbamate derivatives?

-

Methodological Answer : Spectral discrepancies often arise from tautomerism, rotameric forms, or residual solvents. For NMR, variable-temperature experiments (VT-NMR) can distinguish dynamic equilibria. HRMS-ESI with isotopic pattern matching confirms molecular formulas. X-ray crystallography provides definitive structural validation, as demonstrated for tert-butyl carbamate derivatives in solid-state studies .

-

Case Study : In a study of tert-butyl 2-oxopyrrolidine derivatives, VT-NMR at -40°C resolved overlapping signals caused by rotameric exchange, while HRMS-ESI confirmed the absence of impurities .

Q. How does the 2-cyanopyrrolidine moiety influence the compound’s pharmacological activity in enzyme inhibition assays?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.